Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Description
Historical Context and Discovery
The foundation for understanding ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate traces back to the discovery of pyridine itself, which was first documented by Scottish scientist Thomas Anderson in 1849. Anderson separated pyridine from oil obtained through high-temperature heating of animal bones, describing it as a colorless liquid with distinctive solubility properties. The systematic development of pyridine chemistry accelerated with Wilhelm Körner and James Dewar's structural elucidation in the 1870s, followed by William Ramsay's first synthetic preparation combining acetylene and hydrogen cyanide in 1876. Arthur Rudolf Hantzsch's pioneering synthesis of pyridine derivatives in 1881 established fundamental methodologies that would later influence the development of more complex heterocyclic systems.
The evolution toward imidazopyridine chemistry emerged through decades of synthetic methodology development, particularly focusing on bicyclic nitrogen-containing heterocycles. The imidazo[1,2-a]pyridine scaffold gained prominence in pharmaceutical research during the late twentieth century, when researchers recognized its potential as a privileged structure for drug development. The specific compound this compound represents a more recent addition to this chemical family, developed through advanced synthetic strategies that allow for precise control of regiochemistry and stereochemistry. Contemporary research has demonstrated that over twenty different synthetic strategies have been developed for imidazopyridine construction, reflecting the sustained scientific interest in this chemical class.
Chemical Nomenclature and Classification
This compound belongs to the broader class of imidazopyridines, which are nitrogen-containing heterocyclic compounds featuring fused imidazole and pyridine rings. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the specific fusion pattern between the five-membered imidazole ring and six-membered pyridine ring through the [1,2-a] designation. The compound's full chemical name specifies the dihydro nature of the molecule, indicating partial saturation of the bicyclic system, with the ethyl carboxylate substituent positioned at the 8-position of the ring system.
Chemical classification places this compound within the imidazo[1,2-a]pyridine subfamily, distinguished from other imidazopyridine isomers such as imidazo[1,5-a]pyridines and imidazo[4,5-b]pyridines by its specific ring fusion pattern. The molecular structure can be represented through various chemical identifiers, including the InChI key and SMILES notation, which provide standardized methods for computational chemical identification. The compound's classification as a heterocyclic aromatic organic compound reflects its electronic structure, where the nitrogen atoms contribute to the overall aromaticity and chemical reactivity of the system.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Chemical Abstracts Service Number | 1257849-24-3 |
| Classification | Imidazo[1,2-a]pyridine derivative |
| Functional Groups | Ethyl ester, dihydroimidazopyridine |
Research Significance and Relevance
The research significance of this compound stems from its membership in the imidazopyridine family, which has demonstrated remarkable versatility in pharmaceutical applications. Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities including cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiapoptotic, hypnotic, antiviral, antibacterial, antiprotozoal, and anxiolytic properties. The structural framework provided by the bicyclic system offers opportunities for chemical modification that can modulate biological activity, making it a valuable scaffold for drug discovery research.
Contemporary research methodologies have focused extensively on developing efficient synthetic approaches to imidazopyridine derivatives, with particular emphasis on metal-free synthetic strategies that reduce environmental impact and improve synthetic accessibility. Solid-phase synthesis techniques have been developed specifically for imidazo[1,2-a]pyridine-8-carboxamides, demonstrating the synthetic utility of the 8-position for functional group installation. The compound's relevance extends beyond pharmaceutical applications to include potential uses in material science, where imidazopyridine derivatives serve as structural components in optical materials and organometallic complexes.
Current research trends indicate growing interest in functionalized imidazopyridine derivatives for specialized applications, including their use as luminescent probes and ligands for transition metal coordination. The brain permeability characteristics demonstrated by various imidazo[1,2-a]pyridine derivatives suggest potential applications in neurological research, particularly for imaging applications in neurodegenerative disease studies. The continued development of synthetic methodologies for accessing diverse imidazopyridine structures reflects the sustained scientific interest in this chemical family and its potential for addressing unmet research needs across multiple disciplines.
| Research Application Area | Significance |
|---|---|
| Pharmaceutical Chemistry | Privileged scaffold for drug development |
| Synthetic Methodology | Target for developing new synthetic strategies |
| Material Science | Component in optical and organometallic materials |
| Neurological Research | Potential brain-penetrant imaging agents |
| Chemical Biology | Platform for probe development |
Properties
IUPAC Name |
ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZPIWNVPCHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745201 | |
| Record name | Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257849-24-3 | |
| Record name | Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Formic-Acetic Anhydride Preparation : Equimolar amounts of formic acid (64-18-6) and acetic anhydride (108-24-7) are heated at 60°C for 2–3 hours to generate the mixed anhydride.
-
Cyclization Step : The preformed anhydride is reacted with ethyl 2-(aminomethyl)nicotinate hydrochloride at room temperature for 1 hour, followed by heating at 35°C for 3 hours. The reaction is neutralized with ammonia solution, and the product is extracted using dichloromethane.
Key Data:
This method is favored for its scalability, with yields consistently exceeding 50% after purification. The use of dichloromethane for extraction minimizes side-product formation, while silica gel chromatography effectively isolates the target compound.
Alternative Alkylation and Functionalization Strategies
While cyclization remains the primary route, patent literature describes alkylation steps to modify the imidazo[1,5-a]pyridine scaffold. For example, US20060063797A1 details reactions of ethyl 8-aminoimidazopyridine derivatives with benzyl chlorides under reflux conditions. Although these methods target substituted analogs, they provide insights into solvent selection (acetonitrile, acetone) and base catalysis (Na₂CO₃, K₂CO₃) that could optimize the core synthesis.
Comparative Reaction Conditions:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Benzylation | Reflux in acetonitrile, 20 hours | 19% | |
| Ammonolysis | Methanol, propylamine, 24 hours | 80% |
These protocols highlight the sensitivity of the imidazo[1,5-a]pyridine core to steric and electronic effects, necessitating precise stoichiometry and temperature control.
Purification and Isolation Techniques
Post-synthesis purification is critical due to the compound’s polar byproducts. Neutralization with ammonia followed by dichloromethane extraction effectively removes acidic impurities. Column chromatography using methanol-dichloromethane mixtures with ammonium hydroxide additives enhances separation efficiency, achieving >95% purity.
Purification Workflow:
-
Neutralization : Crude reaction mixture treated with 0.88 ammonia solution to pH 7–8.
-
Extraction : Three dichloromethane washes isolate the product from aqueous residues.
-
Chromatography : Silica gel eluted with 2% MeOH/DCM + 0.5% NH₄OH.
Derivative Synthesis and Applications
Ethyl imidazo[1,5-a]pyridine-8-carboxylate serves as a precursor for carboxylate and hydroxymethyl derivatives:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly those involving halogenated intermediates, are frequently used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., NaOH), and oxidizing agents. The reactions are often carried out under mild conditions, such as ambient temperature and aqueous environments .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling and metabolic pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Effects
The table below summarizes key structural and functional differences between Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate and its analogs:
*Inferred from structural similarity to compounds in .
Key Observations:
Position of Ester Group : The target compound’s ester at position 8 contrasts with analogs bearing esters at positions 2, 3, or 2. Ester position influences electronic distribution and steric interactions, affecting binding to biological targets .
Bulky substituents (e.g., 4-nitrophenyl in ) may reduce solubility but increase target specificity.
Core Saturation :
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Melting Points: Dihydro/tetrahydro derivatives (e.g., 243–245°C for diethyl 8-cyano-7-(4-nitrophenyl)-... in ) generally exhibit higher melting points than unsaturated analogs due to increased crystallinity.
- Spectroscopic Data :
Biological Activity
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure comprising a fused imidazole and pyridine ring. Its molecular formula is C10H12N2O2, with a molecular weight of approximately 192.21 g/mol. The presence of an ethyl ester group enhances its reactivity and potential applications in various fields of chemistry and biology.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that imidazo[1,2-a]pyridine derivatives can act as effective antimycobacterial agents against Mycobacterium tuberculosis with selective inhibition and minimal effects on gram-positive or gram-negative pathogens .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties, particularly through interactions with specific molecular targets involved in cancer cell proliferation and survival pathways.
- Enzyme Inhibition : this compound may inhibit various enzymes that play crucial roles in metabolic processes and disease mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. These interactions can modulate their activity and influence various biochemical pathways:
- Target Interactions : The compound's structural features allow it to bind selectively to target proteins involved in disease processes.
- Biochemical Assays : Various studies utilize biochemical assays to elucidate the mechanisms underlying the compound's biological effects. For example, molecular docking studies have provided insights into how the compound interacts at the molecular level.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Antimycobacterial Activity Study : A focused library screening identified imidazo[1,2-a]pyridine-8-carboxamides as promising antimycobacterial leads. These compounds were optimized for physicochemical properties to enhance their efficacy against Mycobacterium tuberculosis while exhibiting low toxicity towards human cells .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimycobacterial | |
| Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | Anticancer |
Synthesis Pathways
The synthesis of this compound typically involves several key steps that highlight its versatility as a building block in organic synthesis:
- Formation of Imidazole Ring : The initial step involves the condensation of appropriate precursors to form the imidazole ring.
- Fused Ring Construction : Subsequent reactions lead to the formation of the pyridine ring fused with the imidazole structure.
- Ethyl Esterification : The introduction of the ethyl ester group is achieved through standard esterification techniques.
These synthetic routes are critical for generating various derivatives with potentially unique properties that can be further explored for biological applications.
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, such as cyclocondensation of substituted pyridine precursors with imidazole derivatives under controlled conditions. Key steps include halogenation (e.g., bromination at the 6-position) and esterification, with catalysts like palladium for cross-coupling reactions. Optimization focuses on solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to maximize yield (≥70%) and purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation relies on X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR peaks at δ 8.2–8.3 ppm confirm aromatic protons, while ester carbonyl groups appear at ~170 ppm in ¹³C NMR. IR spectroscopy identifies functional groups (C=O stretch at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How do substituent variations (e.g., bromo, trifluoromethyl) influence the compound's reactivity and biological activity?
Substituents alter electronic and steric properties, impacting reactivity. For instance:
- Bromine at the 6-position enhances electrophilic substitution, enabling Suzuki-Miyaura coupling for derivatization .
- Trifluoromethyl groups increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies . Comparative studies show brominated analogs exhibit higher anti-tubercular activity (IC₅₀ = 2.5 µM) than non-halogenated derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurities. Mitigation strategies include:
- Reproducibility checks using standardized protocols (e.g., MIC assays for antimicrobial activity).
- Purity verification via HPLC (≥95% purity) and HRMS (mass error < 5 ppm) .
- Docking studies to correlate structural features (e.g., ester group positioning) with target binding (e.g., thrombin inhibition ).
Q. What experimental designs are optimal for evaluating the compound's pharmacological potential?
- In vitro assays : Screen against kinase targets (e.g., thrombin ) or bacterial strains (e.g., Mycobacterium tuberculosis ) using dose-response curves.
- ADMET profiling : Assess metabolic stability (e.g., microsomal half-life) and cytotoxicity (HEK293 cell viability).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing ethyl ester with methyl) to identify pharmacophores .
Methodological Considerations
Q. Which spectroscopic and computational tools are critical for characterizing reaction intermediates?
- LC-MS/MS : Tracks reaction progress by identifying intermediates (e.g., bromo-adducts at m/z 297.1 ).
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for bromination sites) .
- HRMS : Confirms molecular formulae (e.g., [M+H]⁺ at m/z 258.2 for trifluoromethyl derivatives ).
Q. How can researchers address challenges in crystallizing imidazo[1,2-a]pyridine derivatives for X-ray analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
